Fmoc-D-Tyrosine(2,6-dichlorobenzyl)-hydroxyl (Fmoc-D-Tyr(2,6-diCl-Bzl)-OH) is a synthetic compound widely utilized in peptide synthesis and related biochemical applications. It is characterized by the presence of a fluorene-9-methoxycarbonyl (Fmoc) protecting group, which is commonly used to protect amino groups during peptide synthesis. The compound also features a 2,6-dichlorobenzyl side chain on the tyrosine residue, enhancing its chemical properties and reactivity.
This compound is classified as an amino acid derivative and is synthesized from D-tyrosine, a naturally occurring amino acid. The presence of the dichlorobenzyl group modifies the properties of the tyrosine residue, making it suitable for specific applications in medicinal chemistry and biochemistry. Fmoc-D-Tyr(2,6-diCl-Bzl)-OH is cataloged under the CAS number 419573-91-4 and has a molecular formula of C31H25Cl2N1O5 with a molecular weight of approximately 562.5 g/mol .
The synthesis of Fmoc-D-Tyrosine(2,6-dichlorobenzyl)-hydroxyl typically involves several steps:
The reactions are typically carried out in organic solvents like dimethylformamide or dichloromethane under controlled temperatures to optimize yield and purity. The use of coupling agents may also be employed to facilitate the introduction of the dichlorobenzyl group.
The molecular structure of Fmoc-D-Tyrosine(2,6-dichlorobenzyl)-hydroxyl includes:
The compound's canonical SMILES representation is CC(C1=CC=C(C=C1Cl)Cl)C(C(=O)O)N(C(=O)O)C(C1=CC=C(C=C1Cl)Cl)C(C(=O)O)N(C(=O)O)
. This structure contributes to its unique reactivity and solubility properties.
Fmoc-D-Tyrosine(2,6-dichlorobenzyl)-hydroxyl can participate in various chemical reactions typical for amino acids and their derivatives:
Common reagents for these reactions include coupling agents like N,N'-dicyclohexylcarbodiimide for peptide bond formation and piperidine for deprotection. Reaction conditions are optimized based on desired outcomes and specific applications.
The mechanism of action for Fmoc-D-Tyrosine(2,6-dichlorobenzyl)-hydroxyl primarily revolves around its role in peptide synthesis. The Fmoc protecting group allows selective activation and deactivation of functional groups during synthesis:
This controlled reactivity enables precise assembly of peptides with desired sequences and functionalities.
Relevant data about purity levels often indicate that commercial samples have purities exceeding 99% .
Fmoc-D-Tyrosine(2,6-dichlorobenzyl)-hydroxyl finds extensive applications in:
CAS No.: 533-67-5
CAS No.: 178557-21-6
CAS No.:
CAS No.: 51068-94-1
CAS No.: 143168-23-4
CAS No.: